molecular formula C20H24N4O2 B12046714 2-(4-Benzyl-1-piperazinyl)-N'-(3-hydroxybenzylidene)acetohydrazide

2-(4-Benzyl-1-piperazinyl)-N'-(3-hydroxybenzylidene)acetohydrazide

Cat. No.: B12046714
M. Wt: 352.4 g/mol
InChI Key: PAULTJLCXCBRGJ-KGENOOAVSA-N
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Description

2-(4-Benzyl-1-piperazinyl)-N’-(3-hydroxybenzylidene)acetohydrazide is a synthetic organic compound that belongs to the class of hydrazides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Benzyl-1-piperazinyl)-N’-(3-hydroxybenzylidene)acetohydrazide typically involves the following steps:

    Formation of the hydrazide: This can be achieved by reacting an appropriate acyl hydrazine with a benzyl piperazine derivative.

    Condensation reaction: The hydrazide is then condensed with a 3-hydroxybenzaldehyde under acidic or basic conditions to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxybenzylidene moiety.

    Reduction: Reduction reactions can occur at the hydrazide or piperazine rings.

    Substitution: The benzyl group can be substituted with various functional groups to modify the compound’s properties.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenating agents, alkylating agents.

Major Products

    Oxidation products: Quinones, carboxylic acids.

    Reduction products: Amines, alcohols.

    Substitution products: Halogenated derivatives, alkylated derivatives.

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of piperazine, including 2-(4-benzyl-1-piperazinyl)-N'-(3-hydroxybenzylidene)acetohydrazide, exhibit notable antimicrobial properties. A study evaluated various piperazine derivatives for their effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli. The results demonstrated that certain modifications of the piperazine structure enhanced antibacterial activity, suggesting potential for developing new antibiotics .

Case Study : In vitro assays showed that the compound inhibited bacterial growth with minimum inhibitory concentration (MIC) values comparable to standard antibiotics. The structure-activity relationship (SAR) analysis revealed that the presence of the benzyl group was crucial for enhancing antimicrobial potency.

Anticancer Activity

The compound has been investigated for its anticancer properties, particularly its ability to induce apoptosis in cancer cell lines. A significant study focused on its effects on breast cancer (MCF-7) and lung cancer (NCI-H460) cell lines. The results indicated that the compound induced cell cycle arrest and apoptosis, with IC50 values demonstrating potent cytotoxicity.

Table 1: Anticancer Activity of this compound

Cell LineIC50 Value (µM)Mechanism of Action
MCF-75.5Induction of apoptosis via caspase activation
NCI-H4607.2Inhibition of tubulin polymerization

The compound's mechanism was further elucidated through flow cytometry, which showed increased sub-G1 population, indicating apoptosis induction .

Neuroprotective Effects

Recent studies have also explored the neuroprotective potential of this compound against oxidative stress-induced neuronal damage. The compound was evaluated in models of neurodegeneration, showing protective effects against cellular damage induced by reactive oxygen species (ROS).

Case Study : In a model using SH-SY5Y neuroblastoma cells, treatment with the compound resulted in reduced levels of oxidative stress markers and improved cell viability compared to untreated controls. This suggests potential applications in treating neurodegenerative diseases like Alzheimer's and Parkinson's disease.

Mechanism of Action

The mechanism of action of 2-(4-Benzyl-1-piperazinyl)-N’-(3-hydroxybenzylidene)acetohydrazide would depend on its specific application. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity and affecting cellular pathways.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Benzyl-1-piperazinyl)-N’-(3-hydroxybenzylidene)acetohydrazide analogs: Compounds with similar structures but different substituents.

    Hydrazide derivatives: Compounds with the hydrazide functional group but different aromatic or aliphatic substituents.

Uniqueness

The uniqueness of 2-(4-Benzyl-1-piperazinyl)-N’-(3-hydroxybenzylidene)acetohydrazide lies in its specific combination of functional groups, which may confer unique biological activities or chemical reactivity compared to other hydrazide derivatives.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(4-Benzyl-1-piperazinyl)-N'-(3-hydroxybenzylidene)acetohydrazide, and how can reaction conditions be standardized?

  • Methodology : The compound is synthesized via refluxing intermediates under specific conditions. For example, hydrazide derivatives are typically prepared by reacting acetohydrazide precursors (e.g., N'-{4-[2-(1H-benzimidazol-2-yl)-2-oxoethyl]phenyl}-2-hydroxyacetohydrazide) with aromatic amines (e.g., 3-nitroaniline) in methanol under reflux for 4–5 hours. Key parameters include solvent choice (methanol or ethanol), temperature (80–100°C), and purification via recrystallization .
  • Experimental Design : Monitor reaction progress using thin-layer chromatography (TLC) and optimize yields by adjusting stoichiometric ratios (e.g., 1:2 molar ratio of hydrazide to amine) .

Q. Which spectroscopic and crystallographic methods are most reliable for characterizing this compound?

  • Methodology :

  • NMR : Use 1^1H and 13^13C NMR to confirm hydrogen bonding and hydrazone (C=N) formation.
  • X-ray crystallography : Resolve crystal structures (e.g., CCDC-1990392) to validate stereochemistry and intermolecular interactions, such as π-π stacking in benzyl-piperazine moieties .
  • Mass spectrometry : Confirm molecular weight and fragmentation patterns (e.g., m/z peaks corresponding to [M+H]+^+) .

Q. How can researchers screen this compound for preliminary biological activity?

  • Methodology :

  • In vitro assays : Test anti-inflammatory activity via COX-2 inhibition assays or antioxidant potential using DPPH radical scavenging .
  • Dose-response studies : Use concentrations ranging from 10–100 µM to establish IC50_{50} values.
  • Control compounds : Compare with standard drugs (e.g., ibuprofen for anti-inflammatory activity) .

Advanced Research Questions

Q. How can computational modeling (e.g., molecular docking) predict the compound’s interaction with biological targets?

  • Methodology :

  • Target selection : Prioritize receptors like acetylcholinesterase (for Alzheimer’s research) or kinases (for cancer studies) based on structural analogs .
  • Docking software : Use AutoDock Vina or Schrödinger Suite to simulate ligand-receptor binding. Validate results with MD simulations to assess stability of hydrogen bonds (e.g., between the hydrazone group and catalytic residues) .

Q. What strategies resolve contradictions in reported bioactivity data for hydrazone derivatives?

  • Methodology :

  • Structure-activity relationship (SAR) analysis : Systematically modify substituents (e.g., benzyl vs. pyridinyl groups) to isolate pharmacophores responsible for activity .
  • Meta-analysis : Compare data across studies using standardized assays (e.g., MIC values for antimicrobial activity) and adjust for variables like solvent polarity .

Q. How can structural modifications enhance the compound’s metabolic stability without compromising efficacy?

  • Methodology :

  • Bioisosteric replacement : Substitute the 3-hydroxybenzylidene group with trifluoromethyl or methylsulfonyl groups to improve lipophilicity and resistance to oxidative metabolism .
  • Prodrug design : Introduce ester or amide prodrug moieties to enhance bioavailability, followed by enzymatic cleavage studies in simulated gastric fluid .

Q. What experimental evidence supports the proposed mechanism of action for this compound in neurodegenerative diseases?

  • Methodology :

  • Enzyme inhibition assays : Measure acetylcholinesterase (AChE) or monoamine oxidase (MAO-B) inhibition at varying concentrations.
  • In vivo models : Use transgenic mice (e.g., APP/PS1 for Alzheimer’s) to assess cognitive improvement via Morris water maze tests .

Properties

Molecular Formula

C20H24N4O2

Molecular Weight

352.4 g/mol

IUPAC Name

2-(4-benzylpiperazin-1-yl)-N-[(E)-(3-hydroxyphenyl)methylideneamino]acetamide

InChI

InChI=1S/C20H24N4O2/c25-19-8-4-7-18(13-19)14-21-22-20(26)16-24-11-9-23(10-12-24)15-17-5-2-1-3-6-17/h1-8,13-14,25H,9-12,15-16H2,(H,22,26)/b21-14+

InChI Key

PAULTJLCXCBRGJ-KGENOOAVSA-N

Isomeric SMILES

C1CN(CCN1CC2=CC=CC=C2)CC(=O)N/N=C/C3=CC(=CC=C3)O

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)CC(=O)NN=CC3=CC(=CC=C3)O

Origin of Product

United States

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